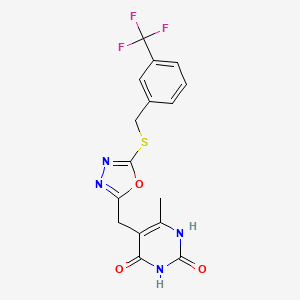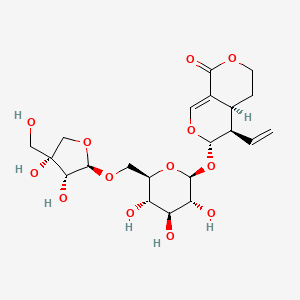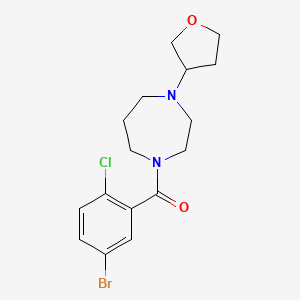
1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-phenylurea is a complex organic compound with significant applications in various scientific fields. This compound features a pyrimidine ring substituted with diethylamino and methyl groups, linked to a phenylurea moiety through an amino group. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-phenylurea typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of diethylamino and methyl groups. The final step involves coupling the pyrimidine derivative with phenylurea under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques like automated reactors and in-line monitoring to optimize reaction conditions and ensure consistent product quality .
化学反应分析
Types of Reactions
1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially unique properties .
科学研究应用
1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-phenylurea has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug development.
作用机制
The mechanism by which 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-phenylurea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives and phenylurea compounds with different substituents. Examples include:
- 1-(4-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-phenylurea
- 1-(4-((4-(Diethylamino)-5-methylpyrimidin-2-yl)amino)phenyl)-3-phenylurea .
Uniqueness
The uniqueness of 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-phenylurea lies in its specific substitution pattern, which imparts distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
1-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-4-28(5-2)20-15-16(3)23-21(27-20)24-18-11-13-19(14-12-18)26-22(29)25-17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3,(H,23,24,27)(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJWRJHYSFCCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2502752.png)
![5-fluoro-4-(4-methoxyphenyl)-6-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B2502755.png)
![N'-(3,4-dimethylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2502757.png)
![3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2502758.png)


![2-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)


![5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2502769.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)
![4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid](/img/structure/B2502772.png)
